molecular formula C26H26FN7 B4214580 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B4214580
M. Wt: 455.5 g/mol
InChI Key: IFWOJZLFZPBWBW-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 2-fluorophenyl group at the 4-position, linked via a methyl bridge to the triazine core. The triazine moiety is further substituted with two phenyl groups at the 2- and 4-amino positions.

Properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7/c27-22-13-7-8-14-23(22)33-17-15-32(16-18-33)19-24-29-25(28)31-26(30-24)34(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWOJZLFZPBWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with appropriate amines. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis and solid-phase synthesis are emerging as efficient methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Structural and Functional Comparison of Triazine Derivatives
Compound Name Triazine Substituents Piperazine Substituent Key Biological Activity Safety/Toxicity References
Target Compound N,N-diphenyl 2-Fluorophenyl Unknown (hypothesized CNS activity) Not reported -
Almitrine N,N'-diallyl Bis(4-fluorophenyl)methyl Respiratory stimulant (TASK-1/TASK-3 channel activation) Banned in EU/UK due to peripheral neuropathy
6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine N-(2,4-dimethylphenyl) 3-Chlorophenyl Not reported Not reported
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine N2-p-tolyl (4-methylphenyl) Phenyl Not reported Not reported
Irgarol tert-Butyl, cyclopropyl Methylthio Biocide (antifouling agent) Environmental pollutant; toxic to aquatic life
Key Observations:

Almitrine’s bis(4-fluorophenyl)methyl group increases steric bulk, possibly contributing to prolonged receptor interaction and subsequent toxicity .

Triazine Substituents: N,N-Diphenyl groups in the target compound contrast with almitrine’s diallylamino groups, which are metabolically labile and linked to neurotoxicity . Irgarol’s tert-butyl and cyclopropyl groups confer environmental persistence, highlighting how substituent choice dictates application (pharmaceutical vs. industrial) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine

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